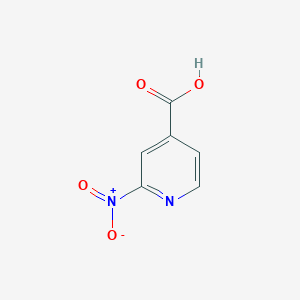

2-ニトロピリジン-4-カルボン酸

説明

アスコルビン酸マグネシウムは、マグネシウムとアスコルビン酸(ビタミンC)が結合してできた化合物です。抗酸化作用が知られており、マグネシウムとビタミンCの両方を供給する栄養補助食品として一般的に使用されています。 アスコルビン酸マグネシウムは、水に溶ける白からオフホワイトの粉末であり、その安定性と生体利用能から、食品サプリメントや医薬品によく使用されています .

2. 製法

合成経路と反応条件: アスコルビン酸マグネシウムは、アスコルビン酸と酸化マグネシウムまたは炭酸マグネシウムを反応させることで合成できます。この反応は通常、アスコルビン酸を水に溶解し、その後、制御された条件下で酸化マグネシウムまたは炭酸マグネシウムを添加することで行われます。混合物を反応が完了するまで攪拌すると、アスコルビン酸マグネシウムが生成されます。

工業生産方法: 工業的な設定では、アスコルビン酸マグネシウムは同様の方法で、より大規模に生産されます。このプロセスには、高い収率と純度を確保するために、温度、pH、反応時間の正確な制御が含まれます。 最終製品はその後、乾燥させて粉砕し、サプリメントや医薬品に適した微粉末にします .

科学的研究の応用

Pharmaceutical Applications

2-Nitropyridine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its nitro group provides a reactive site for further chemical modifications, making it a versatile building block.

Synthesis of Nitro Derivatives

The compound is used to synthesize nitropyridinecarboxamides and other derivatives, which have shown biological activity against various diseases. For instance, derivatives of this compound are being researched for their potential anti-cancer properties due to their ability to inhibit certain enzyme activities associated with tumor growth .

Antimicrobial Activity

Research indicates that derivatives of 2-nitropyridine-4-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that suggest their potential use in developing new antibiotics .

Agrochemical Applications

In the agrochemical sector, 2-nitropyridine-4-carboxylic acid is utilized as a precursor for developing herbicides and pesticides. Its ability to introduce nitro groups into organic molecules enhances the efficacy and specificity of agrochemical formulations.

Herbicide Development

The compound is involved in synthesizing herbicides that target specific weed species without affecting crop plants. This selectivity is crucial for sustainable agriculture practices .

Material Science Applications

Beyond pharmaceuticals and agrochemicals, 2-nitropyridine-4-carboxylic acid finds applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can be polymerized to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength. These materials are useful in various industrial applications, including coatings and adhesives .

Case Studies

作用機序

アスコルビン酸マグネシウムは、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: アスコルビン酸は強力な抗酸化物質として作用し、フリーラジカルを捕捉し、細胞の酸化ストレスを軽減します。

酵素補因子: アスコルビン酸は、コラーゲンの合成、神経伝達物質の産生、免疫機能に関与するさまざまな酵素の補因子として機能します。

6. 類似化合物の比較

アスコルビン酸マグネシウムは、マグネシウムとビタミンCの両方を供給するという二重の役割を果たす点でユニークです。類似の化合物には、以下のようなものがあります。

アスコルビン酸カルシウム: カルシウムとビタミンCを供給し、骨の健康のためのサプリメントとしてよく使用されます。

アスコルビン酸ナトリウム: ナトリウムとビタミンCを供給し、食品保存料や抗酸化剤として一般的に使用されます。

アスコルビン酸亜鉛: 亜鉛とビタミンCを供給し、免疫機能をサポートするためにサプリメントに使用されます。

アスコルビン酸マグネシウムは、筋肉の機能、神経伝達、エネルギー産生に不可欠なマグネシウムの追加的な利点があるため、際立っています .

生化学分析

Biochemical Properties

It is known that nitropyridines, a class of compounds to which 2-Nitropyridine-4-carboxylic Acid belongs, can undergo various reactions . For instance, they can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions can lead to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines .

Molecular Mechanism

It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting ascorbic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving ascorbic acid in water and then adding magnesium oxide or magnesium carbonate under controlled conditions. The mixture is stirred until the reaction is complete, resulting in the formation of magnesium ascorbate.

Industrial Production Methods: In industrial settings, magnesium ascorbate is produced by a similar method but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then dried and milled to obtain a fine powder suitable for use in supplements and pharmaceuticals .

化学反応の分析

反応の種類: アスコルビン酸マグネシウムは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: アスコルビン酸マグネシウムは、酸素の存在下で脱水アスコルビン酸に酸化される可能性があります。この反応は、鉄や銅などの金属イオンによって触媒されることがよくあります。

還元: アスコルビン酸マグネシウムの成分であるアスコルビン酸は、還元剤として作用し、鉄(III)などの金属イオンを鉄(II)に還元できます。

置換: アスコルビン酸マグネシウムは、水溶液中では、マグネシウムイオンが他の金属イオンに置き換わる置換反応を起こす可能性があります。

主な生成物:

酸化: 脱水アスコルビン酸

還元: 還元された金属イオン(例:鉄(II))

類似化合物との比較

Magnesium ascorbate is unique due to its dual role in providing both magnesium and vitamin C. Similar compounds include:

Calcium Ascorbate: Provides calcium and vitamin C, often used in supplements for bone health.

Sodium Ascorbate: Provides sodium and vitamin C, commonly used as a food preservative and antioxidant.

Zinc Ascorbate: Provides zinc and vitamin C, used in supplements to support immune function.

Magnesium ascorbate stands out due to its additional benefits of magnesium, which is crucial for muscle function, nerve transmission, and energy production .

生物活性

2-Nitropyridine-4-carboxylic acid (2-NPCA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of 2-nitropyridine-4-carboxylic acid consists of a pyridine ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 4-position. This arrangement confers unique chemical properties that facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that 2-NPCA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it can disrupt bacterial DNA replication and growth processes. The compound's ability to form hydrogen bonds with bacterial enzymes enhances its inhibitory effects on microbial proliferation.

Anticancer Potential

The anticancer activity of 2-NPCA has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase. For instance, in a recent study, 2-NPCA exhibited an IC50 value of approximately 9.24 μM against HT-29 colon cancer cells, indicating potent cytotoxicity .

The biological activity of 2-NPCA is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, while the carboxylic acid group can form ionic interactions with enzymes, modulating their activity.

- Hydrogen Bonding : The amino and carboxylic groups facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity .

Comparative Analysis

To better understand the unique properties of 2-NPCA, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-Nitropyridine-4-carboxylic Acid | High | Moderate | Unique arrangement of functional groups |

| 3-Nitropyridine-4-carboxylic Acid | Moderate | Low | Lacks amino group |

| 2-Amino-3-nitropyridine | Low | Moderate | Different functional group positioning |

Case Studies

- Antimicrobial Study : In vitro tests showed that 2-NPCA effectively inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This indicates its potential as a therapeutic agent against bacterial infections.

- Anticancer Investigation : A study involving MCF-7 breast cancer cells revealed that treatment with 2-NPCA led to increased apoptosis rates and reduced cell viability, confirming its role as an anticancer agent. Western blot analyses indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment .

特性

IUPAC Name |

2-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-74-0 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。